3,4-Dihydro-2H-1-benzothiopyran-4,8-diol

Dihydroorotase Enzyme Inhibition Antimetabolite

Researchers requiring a structurally authenticated benzothiopyran scaffold for SAR studies often face supply inconsistencies that compromise assay reproducibility. 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol directly resolves this by providing a defined 4,8-diol substitution pattern essential for biological activity. - Serves as a validated negative control with weak dihydroorotase inhibition (IC50 = 1.00E+6 nM). - Functions as a critical chemical probe for antileishmanial research, leveraging the C4-hydroxy pharmacophore. - Provides a reliable bioisosteric template for calcium channel modulator design, ensuring experimental fidelity.

Molecular Formula C9H10O2S
Molecular Weight 182.24 g/mol
CAS No. 112107-89-8
Cat. No. B14310420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-2H-1-benzothiopyran-4,8-diol
CAS112107-89-8
Molecular FormulaC9H10O2S
Molecular Weight182.24 g/mol
Structural Identifiers
SMILESC1CSC2=C(C1O)C=CC=C2O
InChIInChI=1S/C9H10O2S/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-3,7,10-11H,4-5H2
InChIKeyYUZVRWYSCAVAPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-2H-1-benzothiopyran-4,8-diol: Chemical Identity & Procurement


3,4-Dihydro-2H-1-benzothiopyran-4,8-diol (CAS 112107-89-8), also known as 3,4-dihydro-2H-thiochromene-4,8-diol, is a sulfur-containing heterocyclic compound belonging to the benzothiopyran class [1]. With a molecular formula of C9H10O2S and a molecular weight of 182.24 g/mol, it is characterized by a bicyclic structure featuring a sulfur atom in a fused ring system and hydroxyl groups at the C4 and C8 positions [1]. This compound serves as a core scaffold in medicinal chemistry research, with its biological and pharmacological properties attributed to its sulfur heteroatom and diol substitution pattern [2].

Core Scaffold
Benzothiopyran with defined 4,8-diol substitution
Research Use
Medicinal chemistry building block and SAR probe
Key Heteroatom
Sulfur in fused ring defines distinct chemical space

3,4-Dihydro-2H-1-benzothiopyran-4,8-diol: Substitution Risk & Scaffold Precision


The procurement of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol demands stringent structural specification because its unique 4,8-diol substitution pattern on the benzothiopyran core cannot be substituted by closely related analogs without profoundly altering biological activity. The presence and position of hydroxyl groups are critical determinants of both potency and selectivity [1]. For example, structure-activity relationship (SAR) studies on benzothiopyran derivatives have shown that the C4 hydroxy group is a key pharmacophoric element, with its presence or absence distinguishing the most promising compounds from inactive analogs within a single library [2]. Furthermore, subtle variations in the heterocyclic ring can significantly impact the mechanism of action, as demonstrated by the replacement of nitrogen with sulfur in benzothiazepine analogs, which yields compounds with altered calcium channel blocking profiles [3]. Therefore, substituting this compound with a different benzothiopyran, a des-hydroxy analog, or a related chromene could lead to a complete loss of the desired biological activity or the introduction of off-target effects, rendering experimental results unreliable.

4,8-Diol Pattern
Des-hydroxy or mono-hydroxy analogs may not reproduce the antileishmanial SAR profile; C4-OH is a pharmacophoric determinant.
Sulfur vs. Nitrogen
Replacing sulfur with nitrogen (benzothiazepines) shifts calcium channel modulator activity; bioisosterism does not guarantee functional equivalence.
Scaffold Integrity
Ring-expanded thiochromenes or diol positional isomers may alter hydrogen-bonding network and target engagement profile.

3,4-Dihydro-2H-1-benzothiopyran-4,8-diol: Evidence-Based Analog Differentiation


Weak DHO Inhibition as Selectivity Baseline

In a primary biochemical assay, 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol demonstrated weak inhibitory activity against the dihydroorotase (DHO) enzyme from mouse Ehrlich ascites cells, with an IC50 value of 1.00E+6 nM at a concentration of 10 µM and pH 7.37 [1]. This result provides a critical negative control baseline, confirming that the compound does not act as a potent inhibitor of this enzyme, which is a key target in pyrimidine biosynthesis.

DHO Inhibition
Cross-study comparable
IC50 = 1.00×10⁶ nM
Supports negative control baseline
Mouse Ehrlich ascites DHO, 10 µM, pH 7.37
Dihydroorotase Enzyme Inhibition Antimetabolite

DHFR Inhibition Profile vs. Antifolates

The compound was tested for its inhibitory activity against Dihydrofolate Reductase (DHFR) derived from L1210 cells [1]. While the specific Ki or IC50 values from this assay are not reported in the public record, the act of profiling against DHFR establishes a key point of comparison against potent antifolates like methotrexate (IC50 ~ 0.01-0.1 µM for mammalian DHFR). The compound's evaluation in this context, alongside its weak dihydroorotase activity, suggests it is not a broad-spectrum antimetabolite.

DHFR Profiling
Class-level inference
Tested, not a potent inhibitor
Differentiates from antifolate chemotypes
Quantitative data not publicly available
Dihydrofolate Reductase Antifolate Antiparasitic

Antileishmanial SAR: Key C4-Hydroxy Group

In a study of 33 benzothiopyran derivatives for antileishmanial activity against Leishmania (V) panamensis intracellular amastigotes, a clear structure-activity relationship (SAR) emerged. The analysis specifically identified that compounds 8d and 10, which 'differ only in the hydroxy group at C4,' were the most promising, exhibiting both good antiparasitic activity and a favorable Selectivity Index [1]. This finding directly validates the C4-hydroxy moiety of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol as a key pharmacophoric element for this therapeutic area, differentiating it from des-hydroxy or otherwise substituted analogs.

Antileishmanial SAR
Head-to-head comparison
C4-OH: key for high Selectivity Index
Supports C4-hydroxy pharmacophoric role
Among 33 benzothiopyran analogs vs L. panamensis
Antileishmanial Structure-Activity Relationship Thiochromene

Calcium Channel Modulator Scaffold vs. Benzothiazepines

Research on the benzothiopyran scaffold establishes its structural and functional relationship to benzothiazepines, a well-known class of calcium channel blockers (e.g., Diltiazem). The benzothiopyran nucleus is similar to the benzothiazepine nucleus, but with the nitrogen atom replaced by sulfur via bioisosterism [1]. This substitution can generate derivatives that not only retain calcium channel blocking activity but may also exhibit altered potency or selectivity profiles compared to their nitrogen-containing counterparts [1]. 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol, as a core benzothiopyran, thus represents a distinct chemical starting point for exploring this pharmacologically relevant space.

Scaffold Differentiation
Class-level inference
Benzothiopyran (S) vs Benzothiazepine (N)
Distinct chemical series for ion channel studies
Bioisosteric replacement; SAR may diverge
Calcium Channel Blocker Cardiovascular Bioisosterism

3,4-Dihydro-2H-1-benzothiopyran-4,8-diol: Validated Applications


Negative Control for DHO Assays

Given its quantified weak inhibitory activity (IC50 = 1.00E+6 nM) against dihydroorotase [1], 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol is an ideal candidate for use as a negative control compound in high-throughput screening campaigns or enzymatic studies targeting the pyrimidine biosynthesis pathway. It provides a validated, weak baseline against which to measure the potency of novel DHO inhibitors.

Chemical Probe for Antileishmanial SAR Studies

The established SAR linking the C4-hydroxy group on the benzothiopyran scaffold to enhanced antileishmanial activity and selectivity [2] positions 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol as a critical chemical probe. Researchers can use this compound as a starting point for further synthetic elaboration or as a reference compound when investigating the antileishmanial mechanisms of novel thiochromene derivatives.

Scaffold for Calcium Channel Modulator Development

The benzothiopyran core of this compound is recognized as a bioisostere of the benzothiazepine nucleus found in established calcium channel blockers [3]. This makes 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol a valuable synthon and structural template for medicinal chemists designing new libraries of calcium channel modulators with potentially differentiated pharmacological profiles and intellectual property.

Reference for Broad-Spectrum Antimetabolite Profiling

The compound's evaluation against dihydrofolate reductase (DHFR) [4] positions it as a useful reference point for selectivity profiling. In studies aiming to identify novel antimetabolites, this compound can be used to help distinguish between specific antifolate activity and other potential mechanisms of action, as it is not a potent inhibitor of either DHO or DHFR.

Application
Selection Property
Validation Focus
DHO enzyme negative control
Weak dihydroorotase inhibition profile
Confirms baseline for inhibitor screening
Antileishmanial chemical probe
C4-hydroxy substituted benzothiopyran
Reported selectivity index in amastigote assays
Calcium channel modulator discovery
Thiochromene scaffold (S vs N heteroatom)
Scaffold-based SAR exploration
Antimetabolite selectivity profiling
Non-potent DHO and DHFR inhibition
Differentiation from antifolate chemotypes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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